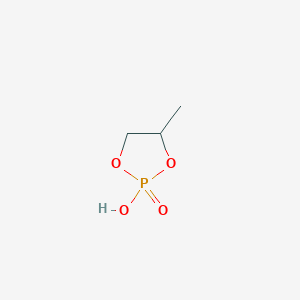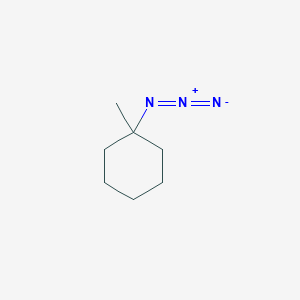
1-Azido-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-1-methylcyclohexane is an organic compound characterized by the presence of an azido group (-N₃) attached to a methylcyclohexane ring
Preparation Methods
1-Azido-1-methylcyclohexane can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclohexanol with sodium azide in the presence of a suitable catalyst. This reaction typically occurs under mild conditions and yields the desired azido compound with high selectivity . Another method involves the direct conversion of 1-methylcyclohexyl chloride to this compound using sodium azide in an organic solvent . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Azido-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Cycloaddition Reactions: The azido group participates in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium azide, alkynes, and reducing agents. The major products formed from these reactions are triazoles, amines, and substituted cyclohexanes.
Scientific Research Applications
1-Azido-1-methylcyclohexane has several scientific research applications:
Organic Synthesis: It is used as a precursor in the synthesis of various heterocycles, including triazoles and other nitrogen-containing compounds.
Material Sciences: The compound is employed in the cross-linking of polymers, enhancing the physical properties of materials such as membranes and organic solar cells.
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-azido-1-methylcyclohexane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or polymer cross-linking.
Comparison with Similar Compounds
1-Azido-1-methylcyclohexane can be compared to other azido compounds, such as:
1-Azido-1-ethylcyclohexane: Similar in structure but with an ethyl group instead of a methyl group, leading to different steric and electronic properties.
1-Azido-1-phenylcyclohexane: Contains a phenyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various synthetic and industrial applications.
Properties
CAS No. |
22530-83-2 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-azido-1-methylcyclohexane |
InChI |
InChI=1S/C7H13N3/c1-7(9-10-8)5-3-2-4-6-7/h2-6H2,1H3 |
InChI Key |
UTETZECQGJWAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14712674.png)
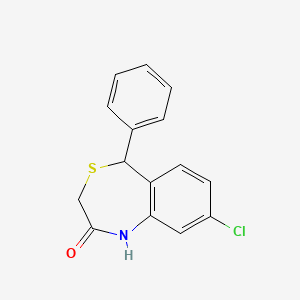
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
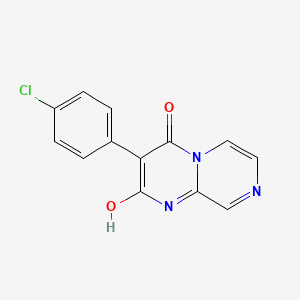
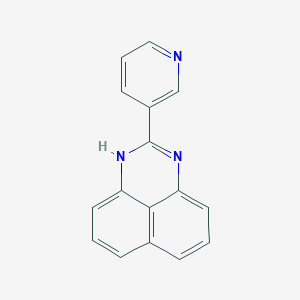
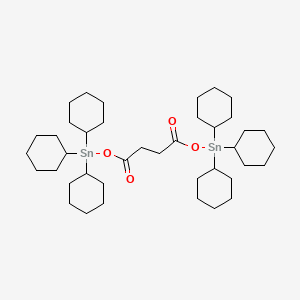
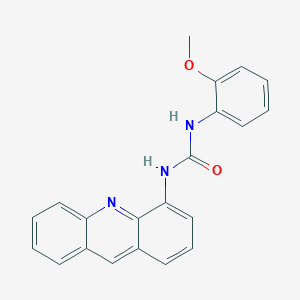
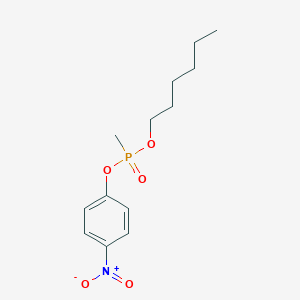
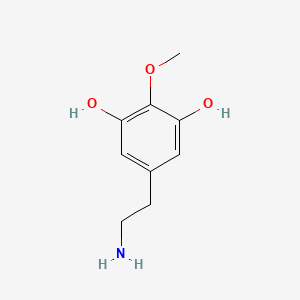

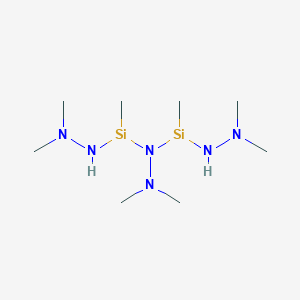
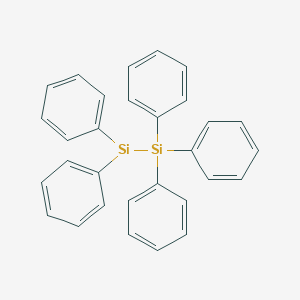
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
